REACTION_SMILES
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[C:22].[CH3:18][CH2:19][OH:20].[H:16][H:17].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][n:6]1[c:7](=[O:15])[nH:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2.[OH2:21].[Pd:23]>>[NH2:1][CH2:4][CH2:5][n:6]1[c:7](=[O:15])[nH:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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[N-]=[N+]=NCCn1c(=O)[nH]c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCCn1c(=O)[nH]c2ccccc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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NCCn1c(=O)[nH]c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |